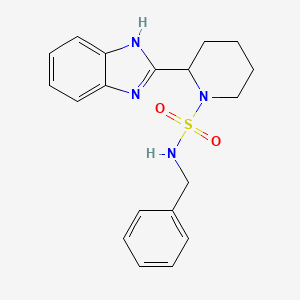![molecular formula C17H14N4O3 B5367593 4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole](/img/structure/B5367593.png)
4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a potent inhibitor of a specific enzyme that is involved in various physiological processes.
Mecanismo De Acción
The mechanism of action of 4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole involves the inhibition of a specific enzyme called cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which results in a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have potent anti-inflammatory, analgesic, and antipyretic effects. This compound has also been found to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole in lab experiments include its potent inhibitory effects on COX-2, its potential therapeutic applications, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to establish its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole. These include:
1. Further studies to establish the safety and efficacy of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
2. Studies to identify the potential side effects and toxicity of this compound.
3. Development of new synthesis methods for this compound to improve its yield and purity.
4. Studies to identify new targets for this compound and its derivatives.
5. Development of new formulations for this compound to improve its bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of COX-2 and has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. Further studies are needed to establish the safety and efficacy of this compound and to identify new targets for its use.
Métodos De Síntesis
The synthesis of 4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole involves several steps. The first step is the synthesis of 2-(2-furyl)-5-methyl-1,3-oxazol-4-yl methanol from 2-furylacetic acid and 2-amino-5-methyl-1,3-oxazol-4-carboxylic acid. The second step involves the reaction of 2-(2-furyl)-5-methyl-1,3-oxazol-4-yl methanol with 4-chloro-3-nitrobenzene in the presence of a base to form 4-[2-(2-furyl)-5-methyl-1,3-oxazol-4-ylmethoxy]phenyl)nitrobenzene. The third step involves the reduction of the nitro group to an amino group using a reducing agent, followed by the reaction with sodium azide to form the final product.
Aplicaciones Científicas De Investigación
4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of a specific enzyme that is involved in various physiological processes, including inflammation, cancer, and neurodegenerative diseases. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
2-(furan-2-yl)-5-methyl-4-[[3-(1,2,4-triazol-4-yl)phenoxy]methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-12-15(20-17(24-12)16-6-3-7-22-16)9-23-14-5-2-4-13(8-14)21-10-18-19-11-21/h2-8,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHCZNMERSFPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CO2)COC3=CC=CC(=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-6-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5367511.png)
![4-({(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5367513.png)
![2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5367518.png)
![1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B5367528.png)


![N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5367561.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367566.png)
![5-bromo-2-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5367572.png)
![N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide](/img/structure/B5367576.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367583.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5367609.png)
![2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5367618.png)
![2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethylbenzamide](/img/structure/B5367619.png)